molecular formula C15H12N4OS B2697455 1-benzoyl-3-(1H-indazol-5-yl)thiourea CAS No. 497060-10-3

1-benzoyl-3-(1H-indazol-5-yl)thiourea

Cat. No.: B2697455
CAS No.: 497060-10-3
M. Wt: 296.35
InChI Key: ZXVDMWFGCWOTEP-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(1H-indazol-5-yl)thiourea (CAS 497060-10-3) is a synthetic thiourea derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzoyl group and a 1H-indazol-5-yl moiety linked by a thiourea bridge, giving it a molecular formula of C15H12N4OS and a molecular weight of 296.35 . Thiourea derivatives are extensively studied for their diverse biological activities, which include antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial properties . The structure of this compound, characterized by nitrogen and sulfur electron donors, allows it to act as a versatile building block or ligand, facilitating the development of more complex molecules or coordination with various metal centers to form stable complexes for further study . Researchers value this compound for its potential as an enzyme inhibitor or receptor modulator. Its mechanism of action may involve interacting with specific molecular targets, such as inhibiting the activity of key kinases or proteases, which can lead to downstream effects on critical cellular pathways like apoptosis induction or cell cycle arrest . Thiourea derivatives have also been investigated for non-biological applications, including serving as effective corrosion inhibitors and as ligands in coordination chemistry . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For laboratory use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indazol-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)18-15(21)17-12-6-7-13-11(8-12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVDMWFGCWOTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for 1 Benzoyl 3 1h Indazol 5 Yl Thiourea

Optimized Synthetic Pathways for the Core 1-benzoyl-3-(1H-indazol-5-yl)thiourea Structure

The fundamental approach to synthesizing this compound involves the reaction between a benzoyl isothiocyanate and 5-aminoindazole (B92378). This reaction is a specific application of a general method for producing N,N'-disubstituted thioureas.

Classical Synthesis: The traditional synthesis of this compound is typically carried out in a two-step, one-pot procedure. Initially, benzoyl isothiocyanate is generated in situ by the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, commonly ammonium (B1175870) or potassium thiocyanate, in an anhydrous organic solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF). nih.govmdpi.com The subsequent addition of 5-aminoindazole to this reaction mixture leads to a nucleophilic attack of the amino group on the isothiocyanate carbon, yielding the desired this compound. mdpi.commdpi.com

A representative reaction scheme is as follows: Step 1: Formation of Benzoyl Isothiocyanate C₆H₅COCl + NH₄SCN → C₆H₅CONCS + NH₄Cl

Step 2: Reaction with 5-Aminoindazole C₆H₅CONCS + H₂N-(C₇H₅N₂) → C₆H₅CONHCSNH-(C₇H₅N₂)

Green Chemistry Approaches: In recent years, there has been a shift towards more environmentally friendly synthetic methods. Microwave-assisted synthesis has emerged as a prominent green chemistry technique for the production of thiourea (B124793) derivatives. researchgate.netukm.mynih.gov This method significantly reduces reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating. ukm.mynih.gov The use of microwave irradiation can also minimize the need for large volumes of solvents, contributing to a more sustainable process. researchgate.netnih.gov For the synthesis of this compound, a solvent-free or minimal solvent approach under microwave irradiation would represent a significant green improvement.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and reaction time.

Solvent: Anhydrous polar aprotic solvents like acetone and THF are commonly used as they effectively dissolve the reactants and intermediates without participating in the reaction.

Temperature: The formation of benzoyl isothiocyanate is often performed under reflux conditions. The subsequent reaction with the amine can typically proceed at room temperature or with gentle heating.

Reaction Time: Conventional methods may require several hours of reaction time. ukm.my As mentioned, microwave-assisted synthesis can drastically shorten this duration. ukm.mynih.gov

The table below summarizes typical reaction conditions for the synthesis of analogous benzoylthiourea (B1224501) derivatives, which can be adapted for the target compound.

Amine ReactantSolventMethodReaction TimeYield (%)Reference
4-chloroanilineTetrahydrofuranConventional Heating1.5 hours48.79
Heterocyclic aminesAcetoneConventional HeatingNot specified65-73 mdpi.com
N-MethylthioureaNot specifiedConventional HeatingNot specified54 researchgate.net
Toluidine isomersNot specifiedMicrowave5 minutes82-89 ukm.my
Toluidine isomersNot specifiedReflux6 hours31-82 ukm.my

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its biological properties. Modifications can be introduced at the benzoyl moiety, the indazole ring, or the thiourea linker.

The benzoyl group offers a site for various structural modifications. Substituted benzoyl chlorides can be used as starting materials to introduce different functional groups onto the phenyl ring. For instance, the introduction of fluorine atoms or trifluoromethyl groups has been a common strategy to modulate the electronic properties and lipophilicity of the molecule. nih.gov The synthesis of these derivatives follows the same general pathway, starting with the appropriately substituted benzoyl chloride.

The table below provides examples of substituted benzoylthiourea derivatives with modifications on the benzoyl moiety.

Benzoyl Moiety SubstituentAmine MoietyResulting CompoundReference
2-((4-ethylphenoxy)methyl)Various fluorinated anilines2-((4-ethylphenoxy)methyl)-N-(fluoro/trifluoromethyl-phenylcarbamothioyl)benzamides nih.gov
2-methoxy4-diphenylamineN-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea
4-chloroThiourea4-chlorobenzoylthiourea

The indazole ring is another key position for structural variation. The biological activity of indazole-containing compounds, particularly as kinase inhibitors, is highly dependent on the substitution pattern on the indazole core. nih.govbiotech-asia.org Substituents at various positions of the indazole ring can influence the compound's binding affinity to biological targets. The synthesis of these analogues would involve starting with a substituted 5-aminoindazole derivative. The synthesis of substituted indazoles can be complex, but various methods have been developed. nih.gov

Research on other indazole derivatives has shown that:

Introduction of larger substituents on the aryl ring attached to the indazole can enhance potency. nih.gov

The placement of substituents on the indazole ring plays a crucial role in the inhibitory activity against various enzymes.

The thiourea linker itself can be modified, for example, by N-alkylation or N-acylation. The synthesis of N-acyl-N'-alkyl or N-acyl-N'-aryl thioureas can be achieved by reacting the corresponding isothiocyanate with a secondary amine. mdpi.com The synthesis of N,N'-disubstituted thioureas where neither substituent is an acyl group is also well-established and can involve the reaction of an amine with carbon disulfide. mdpi.com These modifications alter the hydrogen bonding capabilities and conformational flexibility of the linker, which can impact biological activity.

Advanced Purification and Isolation Techniques for this compound and its Analogues

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation strategies to ensure the removal of unreacted starting materials, catalysts, and reaction by-products. The inherent polarity of the thiourea and indazole moieties, combined with the aromatic benzoyl group, necessitates the use of robust purification techniques to achieve high purity, which is essential for accurate analytical characterization and subsequent applications. The primary methods employed for the purification of these compounds are recrystallization and various forms of chromatography.

Recrystallization

Recrystallization is a fundamental and widely used technique for the purification of solid benzoylthiourea derivatives. The selection of an appropriate solvent or solvent system is paramount and is determined by the solubility profile of the target compound—it should be sparingly soluble at room temperature but highly soluble at elevated temperatures. For indazole derivatives, ethanol (B145695) is a commonly reported solvent for recrystallization, proving effective in yielding pure crystalline products after synthesis. jchr.orgajrconline.org

For analogous benzoylthiourea compounds, a range of solvents and binary solvent systems have been proven effective. These include mixtures such as methanol (B129727)/dichloromethane, n-hexane/acetone, and heptane/ethyl acetate (B1210297). reddit.com The choice of solvent is molecule-specific; for instance, polar compounds containing alcohol, amine, or amide groups may crystallize well from solvent mixtures containing methanol or ethanol, while less polar aromatic compounds might be purified using toluene (B28343) or mixtures of hexane (B92381) with a more polar solvent like dichloromethane. reddit.comyoutube.com

Chromatographic Methods

When recrystallization is insufficient to remove impurities, or for the isolation of compounds from complex mixtures, chromatographic techniques are indispensable.

Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid monitoring of reaction progress and for assessing the purity of isolated fractions. Silica (B1680970) gel plates are the standard stationary phase. For indazole derivatives, a mobile phase of n-hexane and ethyl acetate (in a 1:1 ratio) has been successfully used. jchr.orgajrconline.org For other benzoylthiourea analogues, solvent systems such as ethyl acetate/cyclohexane are also employed. nih.gov

Column Chromatography: For preparative scale purification, flash column chromatography is the method of choice. Silica gel is the most common stationary phase due to its effectiveness in separating moderately polar organic compounds. The selection of the eluent system is typically guided by prior TLC analysis. A common strategy is to use a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For example, certain urea (B33335) and thiourea derivatives have been purified using an ethyl acetate-hexane eluent system. tubitak.gov.tr Specifically, some indazole derivatives have been purified by silica gel column chromatography using a dichloromethane/ethyl acetate mixture as the eluent. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for assessing the final purity of this compound and its analogues. Reversed-phase HPLC (RP-HPLC) is the most common mode used. A C18-bonded silica column is typically the stationary phase, and the mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer). tandfonline.comtandfonline.com The retention of polar thiourea derivatives on standard C18 columns can sometimes be challenging, potentially requiring mobile phases with a low percentage of the organic component (0-5%). chromforum.org In such cases, specialized C18 columns designed to be stable in highly aqueous conditions (e.g., ACE AQ, YMC-AQ) or columns with different selectivities, such as those with polar-embedded groups, may be necessary to achieve adequate retention and separation. chromforum.org

The following table summarizes various purification techniques applied to the target compound's analogues.

TechniqueConditionsCompound TypeReference
RecrystallizationSolvent: EthanolIndazole Derivatives jchr.orgajrconline.org
RecrystallizationSolvent System: Methanol/Dichloromethane (1:1 v/v)Trichlorophenyl Benzoylthiourea
Column ChromatographyStationary Phase: Silica Gel Eluent: Dichloromethane/Ethyl Acetate (8:2 v/v)Indazole Derivatives researchgate.net
Flash Column ChromatographyStationary Phase: Kieselgel 60 Eluent: Ethyl Acetate/Hexane (50:50)Benzoxazolone Thiourea Derivatives tubitak.gov.tr
Thin-Layer Chromatography (TLC)Stationary Phase: Silica Gel Mobile Phase: n-Hexane/Ethyl Acetate (5:5 v/v)Indazole Derivatives jchr.org
Reversed-Phase HPLC (RP-HPLC)Stationary Phase: C18-bonded Silica Mobile Phase: Acetonitrile / 0.02 M Phosphate Buffer (pH 5.0)Thiourea Derivatives tandfonline.comtandfonline.com

Advanced Spectroscopic and Crystallographic Elucidation Methodologies for 1 Benzoyl 3 1h Indazol 5 Yl Thiourea Architectures

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1-benzoyl-3-(1H-indazol-5-yl)thiourea, ¹H and ¹³C NMR spectra offer a detailed map of the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the benzoyl, indazole, and thiourea (B124793) moieties. The N-H protons of the thiourea group are typically observed as broad singlets at a low field (downfield), often in the range of δ 9.0–12.5 ppm, due to hydrogen bonding and resonance effects. mersin.edu.trresearchgate.net The protons on the benzoyl and indazole aromatic rings would appear in the aromatic region (approximately δ 7.0–8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern and connectivity.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the thiocarbonyl (C=S) group is characteristically found at a very low field, often between δ 179–182 ppm. mersin.edu.tr The carbonyl (C=O) carbon of the benzoyl group typically resonates around δ 170 ppm. mersin.edu.tr The remaining signals correspond to the aromatic carbons of the benzoyl and indazole rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆.
Atom Position (see figure)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzoyl-H (ortho)~7.9-
Benzoyl-H (meta)~7.5-
Benzoyl-H (para)~7.6-
Indazole-H3~8.1~134
Indazole-H4~7.6~122
Indazole-H6~7.8~118
Indazole-H7~8.3~111
Benzoyl C=O-~169
Thiourea C=S-~181
Benzoyl C (ipso)-~132
Benzoyl C (ortho)-~128
Benzoyl C (meta)-~129
Benzoyl C (para)-~133
Indazole C3a-~140
Indazole C5-~135
Indazole C7a-~125
NH (Indazole)~13.0-
NH (Thiourea, adjacent to Benzoyl)~12.0-
NH (Thiourea, adjacent to Indazole)~10.0-

Note: The data in the table is predictive and based on typical chemical shifts for analogous functional groups and structures. Actual experimental values may vary.

While 1D NMR provides essential information, complex spin systems and signal overlap, particularly in the aromatic region, can make unambiguous assignment challenging. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would be crucial for tracing the connectivity of adjacent protons within the benzoyl and indazole ring systems, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). pressbooks.pubustc.edu.cn HSQC allows for the direct assignment of protonated carbon atoms in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. youtube.com

While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR (ssNMR) offers insights into the structure, dynamics, and intermolecular interactions in the crystalline state. acs.org For compounds like this compound, which possess multiple hydrogen bond donors (N-H) and acceptors (C=O, C=S, indazole nitrogens), ssNMR is a powerful tool. acs.org

Applications include the characterization of polymorphism, where different crystal packing arrangements can lead to distinct ssNMR spectra. Furthermore, ssNMR can directly probe hydrogen bonding. acs.org Changes in the chemical shifts of the N-H protons and the ¹⁵N nuclei (via ¹H-¹⁵N cross-polarization experiments) can provide information on the strength and geometry of N-H···O and N-H···S hydrogen bonds, which are critical in defining the supramolecular structure. This technique can also help distinguish between different tautomeric forms that might be present in the solid state.

Mass Spectrometry-Based Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern upon ionization. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of N-acyl-N'-aryl thioureas typically follows predictable pathways.

For this compound, the molecular ion peak would confirm the compound's molecular weight. Key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the bond between the benzoyl carbonyl group and the thiourea nitrogen is a common pathway, leading to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. researchgate.net This is often a prominent peak in the spectrum.

Cleavage of the Thiourea Linker: Fragmentation can occur on either side of the thiourea core. Cleavage of the C-N bond can lead to the formation of an indazolyl isothiocyanate radical cation ([C₇H₅N₃S]⁺˙) or a benzoyl isothiocyanate fragment.

Fragmentation of the Indazole Ring: The indazole moiety itself can undergo fragmentation, often involving the loss of stable neutral molecules like N₂ or HCN, a pattern observed in other nitrogen-containing heterocyclic systems. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IonPlausible Origin
297[M]⁺˙Molecular Ion
192[C₇H₅N₃-NCS]⁺Cleavage of the N-C(S) bond
176[C₇H₅N₃S]⁺˙Indazolyl isothiocyanate radical cation
133[C₇H₅N₃]⁺˙5-aminoindazole (B92378) radical cation
117[C₇H₅N₂]⁺Loss of NH from aminoindazole fragment
105[C₆H₅CO]⁺Benzoyl cation (α-cleavage)
77[C₆H₅]⁺Phenyl cation (loss of CO from benzoyl cation)

Note: This table represents a proposed fragmentation pattern. The relative abundance of each fragment depends on its stability and the specific ionization conditions.

Single Crystal X-Ray Diffraction Studies for Three-Dimensional Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD). nih.govmdpi.com This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For this compound, an SCXRD study would reveal its molecular conformation, tautomeric form, and the intricate network of intermolecular interactions that dictate its crystal packing. nih.gov

N-acylthiourea derivatives can adopt several conformations due to rotation around the C-N single bonds. However, studies on numerous benzoylthiourea (B1224501) analogues show a strong preference for a specific conformation stabilized by a strong intramolecular hydrogen bond. mersin.edu.tr This interaction occurs between the N-H proton adjacent to the aryl/heteroaryl ring and the carbonyl oxygen atom of the benzoyl group, forming a stable six-membered pseudo-ring, often described by the graph-set notation S(6). nih.gov This intramolecular hydrogen bond results in a relatively planar arrangement of the benzoylthiourea core.

Regarding tautomerism, the thiourea moiety can theoretically exist in either a thione (-NH-C(=S)-NH-) or a thiol (-NH-C(-SH)=N-) form. X-ray diffraction studies of analogous compounds consistently show that the molecule exists exclusively in the thione tautomeric form in the solid state. scielo.org.mx The C=S and C-N bond lengths obtained from diffraction data would confirm this assignment. For example, the C=S bond length is typically around 1.69 Å, while the C-N bonds of the thiourea unit show partial double bond character (approx. 1.34-1.37 Å) due to resonance. nih.gov

Table 3: Typical Bond Lengths and Angles for a Benzoylthiourea Core (Illustrative Data).
Bond/AngleTypical Value
C=S1.692 (1) Å
C=O1.225 (2) Å
C(S)-N(benzoyl)1.385 (2) Å
C(S)-N(aryl)1.342 (1) Å
C(O)-N(benzoyl)1.365 (2) Å
N-C(S)-N117.0 (1)°
S-C-N(benzoyl)119.0 (1)°
S-C-N(aryl)124.0 (1)°

Note: Data is illustrative, based on a representative N,N'-disubstituted thiourea structure nih.gov and serves to indicate expected values.

Beyond the individual molecular structure, SCXRD elucidates how molecules pack in the crystal lattice, which is governed by intermolecular interactions. ias.ac.innih.gov Hydrogen bonding is the dominant directional force in the assembly of benzoylthiourea derivatives. ethernet.edu.et

A highly characteristic and prevalent motif in the crystal structures of N-monosubstituted-N'-acylthioureas is the formation of a centrosymmetric dimer. This dimer is formed through a pair of complementary N-H···S hydrogen bonds, where the N-H proton adjacent to the benzoyl group of one molecule interacts with the thiocarbonyl sulfur atom of a neighboring, inversion-related molecule. mersin.edu.tr This interaction creates a robust eight-membered ring motif, described by the R²₂(8) graph-set notation.

These primary dimer synthons can then assemble into more complex one-, two-, or three-dimensional supramolecular architectures through weaker interactions, such as C-H···O or C-H···π contacts, and π-π stacking between the aromatic rings of the benzoyl and indazole moieties. nih.gov The specific nature of the supramolecular assembly depends on the steric and electronic properties of the substituents on the aromatic rings. mersin.edu.tr

Table 4: Typical Hydrogen Bond Geometry in N-Acyl-N'-Arylthiourea Dimers (Illustrative Data).
D–H···AD-H (Å)H···A (Å)D···A (Å)∠(DHA) (°)Motif
N–H···O~0.86~2.05~2.68~130Intramolecular S(6)
N–H···S~0.86~2.55~3.40~165Intermolecular R²₂(8)

Note: Data is illustrative and represents typical geometric parameters for hydrogen bonds found in this class of compounds.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal analytical technique for the identification of functional groups within the molecular structure of this compound. This method relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the functional groups absorb radiation at their characteristic frequencies, resulting in a unique spectral fingerprint of the molecule. The analysis of the FTIR spectrum of this compound reveals distinct absorption bands that correspond to the various structural components of the molecule, including the benzoyl, thiourea, and indazole moieties.

The interpretation of the spectrum allows for the confirmation of the compound's synthesis and provides insights into its electronic and structural characteristics. Key vibrational modes include the stretching and bending of N-H, C=O, C=S, and C-N bonds, as well as the characteristic vibrations of the aromatic rings.

Detailed research findings from spectroscopic analyses of closely related benzoylthiourea derivatives provide a basis for the assignment of the observed vibrational frequencies in the target molecule. The N-H stretching vibrations of the amide and thioamide groups are typically observed as sharp peaks in the higher wavenumber region. nih.gov The carbonyl (C=O) stretching vibration is a strong and readily identifiable band, though its exact position can be influenced by conjugation and intramolecular hydrogen bonding. nih.gov The thioamide group gives rise to several characteristic bands, including the C=S stretching vibration, which is often coupled with other vibrations and appears at a lower frequency.

The following interactive data table summarizes the characteristic infrared absorption bands for the key functional groups present in this compound, based on data from related compounds.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H (Amide & Thioamide)Stretching (ν)3155 - 3401
C-H (Aromatic)Stretching (ν)2912 - 2970
C=O (Amide I)Stretching (ν)1676 - 1695
C=C (Aromatic)Stretching (ν)~1506 - 1514
Thioamide-1374 - 1392
C=SStretching (ν)~1195
C-NStretching (ν)Not specified

Note: The exact positions of the absorption bands can vary depending on the specific chemical environment, including solvent, solid-state packing effects, and intermolecular interactions.

The band appearing in the range of 1676–1695 cm⁻¹ is attributed to the C=O stretching vibration. nih.gov The lower frequency of this band compared to a typical carbonyl absorption (around 1730 cm⁻¹) can be attributed to the resonance with the phenyl ring and the formation of an intramolecular hydrogen bond with the N-H group. nih.gov The N-H stretching bands of the amide group are typically observed in the region of 3401 cm⁻¹, while the thioamide N-H stretching appears at a slightly lower frequency, between 3155–3183 cm⁻¹. nih.gov A band in the region of 1374–1392 cm⁻¹ is likely associated with the thioamide group. nih.gov Aromatic C-H stretching vibrations are generally observed in the 2912–2970 cm⁻¹ range. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Benzoyl 3 1h Indazol 5 Yl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and predict the chemical reactivity of 1-benzoyl-3-(1H-indazol-5-yl)thiourea.

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT studies can be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govresearchgate.net A computational study using GAUSSIAN 09-Gaussian View 6.1 could reveal the most substantial HOMO–LUMO energy gap for this and related indazole derivatives. nih.gov The structural parameters obtained through DFT studies, for instance at the B3LYP/6-311g(d,p) level of theory, are often in good agreement with experimental X-ray diffraction data for similar compounds. researchgate.net

DFT calculations can also elucidate the distribution of electron density and predict molecular properties such as dipole moment and polarizability. These calculations are crucial for understanding the intermolecular interactions that govern the compound's behavior in different environments.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. nih.gov For indazole derivatives, it has been shown that a larger HOMO-LUMO energy gap is indicative of higher molecular hardness and lower reactivity. researchgate.net

The distribution of these frontier orbitals across the this compound molecule would indicate the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. The MEP map uses a color scale to indicate regions of negative, positive, and neutral electrostatic potential. nih.gov Red-colored regions represent negative potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential and are prone to nucleophilic attack. Green areas signify neutral potential. For novel indazole derivatives, MEP analysis has been used to clarify the electron distribution patterns and identify reactive sites. nih.gov

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

For this compound, molecular docking can be used to screen for potential biological targets by predicting its interaction with the active sites of various proteins. The indazole moiety is a key structural component in several approved drugs that target protein kinases, such as pazopanib (B1684535) and axitinib, which are inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs). biotech-asia.org Docking studies of indazole derivatives with protein kinases often reveal key hydrogen bonding interactions with hinge region residues of the ATP binding site. nih.gov The benzoylthiourea (B1224501) portion of the molecule can also form significant hydrogen bonds and hydrophobic interactions. biointerfaceresearch.com The docking process generates various possible binding poses of the ligand within the protein's active site, which are then scored based on their predicted binding affinity. These poses provide detailed information about the specific amino acid residues involved in the interaction, highlighting hydrogen bonds, hydrophobic interactions, and pi-pi stacking. biointerfaceresearch.com

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, typically in units of kcal/mol. jocpr.com Lower binding energy values indicate a more stable ligand-protein complex. For a series of indazole derivatives, molecular docking studies have been used to rank compounds based on their binding energies, helping to identify the most promising candidates for further development. nih.gov The predicted binding affinities can be used to prioritize compounds for experimental testing and to guide the design of new derivatives with improved potency. It is important to note that while scoring functions are powerful tools, they are approximations, and the results should be interpreted in conjunction with other computational and experimental data.

Table 1: Predicted Binding Affinities of Indazole Derivatives with Protein Kinase Targets (Illustrative Data)
CompoundProtein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Indazole Derivative AVEGFR-2-9.5Cys919, Asp1046
Indazole Derivative BVEGFR-2-8.7Glu885, Cys919
Indazole Derivative Cc-Kit-10.2Cys673, Thr670
Indazole Derivative Dc-Kit-9.8Glu640, Cys809

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information about the conformational changes and stability of a molecule and its complexes with other molecules.

For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformations in different solvent environments. When docked into a protein target, MD simulations can assess the stability of the predicted binding pose over time. nih.gov By simulating the dynamic behavior of the ligand-protein complex, researchers can gain insights into the flexibility of both the ligand and the protein, and identify key interactions that contribute to the stability of the complex. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic effects, thereby guiding the design of new, more potent analogues. These studies involve the calculation of various molecular descriptors and the development of predictive models.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically altering substituents on the benzoyl, indazole, or thiourea (B124793) moieties of the parent compound, researchers can generate a dataset of analogues with varying activities. These activities, often expressed as the concentration required to elicit a certain biological response (e.g., IC50), are then correlated with calculated molecular descriptors.

Key Molecular Descriptors in QSAR Studies

A wide array of molecular descriptors can be calculated to quantify different aspects of a molecule's structure. These are generally categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). For thiourea derivatives, descriptors like dipole moment, partial charges on atoms (especially the sulfur and oxygen atoms of the thiourea-carbonyl group), and electrostatic potential are crucial as they govern interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es) are important in determining how well a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is the most common hydrophobic descriptor. For this compound derivatives, the nature of substituents on the aromatic rings can significantly alter their lipophilicity.

Development and Validation of QSAR Models

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset using specialized software.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to establish a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable).

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (q²), while external validation involves using the test set to evaluate the model's performance on compounds not used in its development.

Illustrative QSAR Findings for Indazolyl-Thiourea Analogues

While specific QSAR studies on this compound are not extensively reported in publicly available literature, findings from related indazole and thiourea derivatives can provide insights. For instance, QSAR studies on other series of indazole derivatives have highlighted the importance of specific descriptors in predicting their biological activity. aboutscience.eunih.gov

A hypothetical QSAR study on a series of this compound derivatives might reveal that the anticancer activity is positively correlated with the lipophilicity (logP) and the presence of electron-withdrawing groups on the benzoyl ring, while being negatively correlated with the molecular volume. Such a model could be represented by a linear equation:

pIC50 = β0 + β1(logP) + β2(σ) - β3(MV)

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, σ is the Hammett electronic parameter of the substituent on the benzoyl ring, MV is the molecular volume, and β are the regression coefficients.

Interactive Data Table of Hypothetical Descriptors and Activity

The following table provides a hypothetical example of the data that would be used in a QSAR study of this compound derivatives.

CompoundSubstituent (R)pIC50logPElectronic Parameter (σ)Molecular Volume (ų)
1 H5.23.10.00280
2 4-Cl5.83.80.23295
3 4-CH35.43.6-0.17298
4 4-NO26.13.00.78305
5 3-F5.63.30.34288

This interactive table illustrates how different substituents can modulate the physicochemical properties and, consequently, the biological activity of the compounds. Such data forms the basis for developing a predictive QSAR model that can then be used to design novel derivatives with enhanced therapeutic potential.

In Vitro Biological Activities and Mechanistic Investigations of 1 Benzoyl 3 1h Indazol 5 Yl Thiourea

Evaluation of Anticancer Activity in Cell Lines (In Vitro)

There is currently no specific published data detailing the in vitro anticancer activity of 1-benzoyl-3-(1H-indazol-5-yl)thiourea. Research on analogous compounds, however, provides a basis for its potential activity.

Cytotoxicity Screening Against Diverse Cancer Cell Panels (e.g., HeLa, MCF-7)

No specific cytotoxicity data (such as IC₅₀ values) for this compound against cancer cell lines like HeLa (cervical cancer) or MCF-7 (breast cancer) is available in the reviewed literature. Studies on other thiourea (B124793) derivatives have shown that the nature and position of substituents on both the benzoyl and aryl rings are critical for cytotoxic activity. For instance, derivatives of 1-benzoyl-3-methyl thiourea have demonstrated cytotoxicity against HeLa cells, and various N,N'-diarylthiourea derivatives have been shown to suppress the growth of MCF-7 cells. researchgate.netresearchgate.net However, without direct experimental evidence, the cytotoxic profile of this compound remains uncharacterized.

Induction of Apoptosis and Cell Cycle Arrest (In Vitro)

Mechanistic studies concerning the induction of apoptosis or cell cycle arrest specifically by this compound have not been reported. The broader class of thiourea and indazole derivatives has been investigated for these effects. For example, certain benzothiazole (B30560) thiourea compounds have been shown to induce apoptosis in colon cancer cell lines. nih.gov Similarly, other indazole-based compounds have been found to affect the cell cycle and induce apoptosis in leukemia cells. nih.gov These findings suggest a potential mechanism for this compound, but this requires experimental validation.

Inhibition of Specific Cancer-Related Enzyme Targets (In Vitro)

There is no available data on the inhibitory activity of this compound against specific cancer-related enzymes. The indazole-thiourea scaffold is recognized as a promising framework for designing enzyme inhibitors, with some derivatives showing potent inhibition of kinases such as Receptor Tyrosine Kinases (RTKs) and Bcr-Abl. The specific enzyme targets of this compound, if any, have not been identified.

Antimicrobial Efficacy Against Pathogenic Microorganisms (In Vitro)

Specific data on the antimicrobial efficacy of this compound is not present in the available scientific literature. The antimicrobial potential can only be inferred from studies on related classes of compounds.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination

There are no published reports detailing the antibacterial spectrum or MIC values for this compound against pathogenic bacteria. Many benzoylthiourea (B1224501) derivatives have been synthesized and tested, showing activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govrepec.org The activity is highly dependent on the specific chemical structure, and thus, the antibacterial profile of the subject compound is unknown.

Antifungal Activity Assessment

No studies assessing the antifungal activity of this compound were found. Research on other fluorinated benzoylthiourea derivatives has indicated that this class of compounds can exhibit potent antifungal activity against various fungal species. researchgate.net However, in the absence of direct testing, the antifungal properties of this compound remain speculative.

Anti-biofilm Effects

No specific studies detailing the in vitro anti-biofilm effects of this compound against microbial pathogens were identified in the reviewed scientific literature. Research on other benzoylthiourea derivatives has shown that modifications, such as the addition of fluorine atoms, can confer anti-biofilm activity, but data for the specific title compound is not available.

Enzyme Inhibition Studies (In Vitro)

The indazole-thiourea scaffold is recognized as a promising framework for the design of enzyme inhibitors. However, specific inhibitory activity data for this compound against the enzymes listed below has not been specifically reported.

Esterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

No published data was found regarding the in vitro inhibitory activity of this compound against esterase enzymes such as acetylcholinesterase or butyrylcholinesterase.

Protease Inhibition

There are no specific reports in the available literature detailing the in vitro protease inhibition profile of this compound.

Kinase Inhibition Profiling (e.g., FGFR, Bcr-Abl, SIRT1)

While various indazole derivatives have been investigated as potent inhibitors of several protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Bcr-Abl, specific kinase inhibition profiling data for this compound is not available. Studies on related compounds, such as diaryl thioureas bearing a 1H-indazole-3-amine moiety, have shown multi-target receptor tyrosine kinase (RTK) inhibition, but these findings cannot be directly attributed to the title compound. nih.gov

Anti-inflammatory and Immunomodulatory Potentials (In Vitro Cell Models)

No specific studies were identified that evaluated the in vitro anti-inflammatory or immunomodulatory potential of this compound in cellular models. While the broader class of indazole derivatives is known to possess anti-inflammatory properties, data for this specific molecule is absent from the current body of literature. nih.gov

Mechanistic Insights into Cellular Pathways Modulated by this compound (In Vitro)

There is a lack of published research investigating the specific cellular pathways modulated by this compound in in vitro models. Consequently, no mechanistic insights regarding its molecular targets or effects on cellular signaling can be provided at this time.

Gene Expression and Protein Level Alterations

Receptor Binding Assays

Similarly, information regarding the binding affinity and specific molecular targets of this compound, as determined by receptor binding assays, is not available in the current body of scientific research. While thiourea derivatives, in general, are known to interact with various biological targets, the specific receptor binding profile for this compound has not been documented.

Structure Activity Relationship Sar Studies of 1 Benzoyl 3 1h Indazol 5 Yl Thiourea Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 1-benzoyl-3-(1H-indazol-5-yl)thiourea analogues can be significantly modulated by introducing various substituents on both the benzoyl and the indazole rings. These modifications influence the compound's electronic, steric, and lipophilic properties, which in turn affect its interaction with biological targets.

Substitutions on the Benzoyl Ring:

Studies on related benzoylthiourea (B1224501) derivatives have consistently shown that the nature and position of substituents on the phenyl ring of the benzoyl moiety are crucial for biological activity.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or a trifluoromethyl (-CF3) group, often enhances biological potency. For instance, research on antimicrobial benzoylthioureas revealed that compounds with one fluorine atom on the phenyl ring exhibited the best antibacterial effects, while those with three fluorine atoms showed the most intensive antifungal activity. nih.gov This suggests that modifying the electronic properties of the benzoyl ring can tune the compound's activity spectrum.

Lipophilicity: Increasing the lipophilicity of the molecule through appropriate substitutions can improve its ability to cross cell membranes, potentially leading to enhanced bioactivity. nih.gov

Steric Factors: The position of the substituent also plays a key role. For example, in some antimicrobial benzoylthioureas, a trifluoromethyl group was found to be most favorable in the para position for antibiofilm activity. nih.gov

The following table illustrates hypothetical SAR data for substitutions on the benzoyl ring based on established principles for related compounds.

Compound IDBenzoyl Ring Substituent (R)TargetIC₅₀ (µM)
A-1 H (unsubstituted)Kinase X15.2
A-2 4-FKinase X8.5
A-3 4-ClKinase X7.9
A-4 4-CF₃Kinase X5.1
A-5 2-ClKinase X12.3
A-6 3,4-diClKinase X4.6

Note: This data is illustrative and based on general findings in related chemical series.

Substitutions on the Indazole Ring:

The indazole moiety serves as a critical anchor for binding to many biological targets, particularly protein kinases. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.gov While specific SAR data for substitutions on the indazol-5-yl ring in this particular scaffold are limited, general principles from other indazole-based inhibitors suggest that:

Position 1: Substitution at the N1 position of the indazole ring can modulate the compound's pharmacokinetic properties and target engagement.

Other Positions: Modifications at other positions on the benzene (B151609) ring portion of the indazole could influence selectivity and potency by interacting with specific sub-pockets of a target's active site.

Role of the Thiourea (B124793) Linker in Bioactivity Modulation

The thiourea linker (-NH-C(S)-NH-) is not merely a spacer but an essential pharmacophoric element that plays a central role in the molecule's biological activity. nih.gov Its importance stems from its specific structural and electronic properties.

Hydrogen Bonding Capability: The thiourea moiety contains two N-H groups (donors) and a thione (C=S) group (acceptor), enabling it to form multiple hydrogen bonds. This feature is critical for establishing stable interactions with amino acid residues in the active sites of target proteins and enzymes. nih.gov The replacement of the sulfur atom with an oxygen atom (to form a urea (B33335) derivative) can drastically alter the binding affinity and biological activity due to differences in hydrogen bonding capacity and geometry. nih.gov

Conformational Rigidity: The thiourea group provides a degree of conformational rigidity to the molecule, which helps to orient the benzoyl and indazole rings in a specific spatial arrangement. This pre-organization can be crucial for optimal binding to a biological target. Molecular docking studies on related thiourea compounds have shown that this linker correctly positions the aromatic moieties within the binding pocket. nih.gov

Bioisosteric Replacement: In drug design, SAR studies have shown that the urea moiety is fundamental for the activity of certain drugs, and its replacement with other groups often leads to a decrease in potency. nih.gov This highlights the privileged role of the (thio)urea linker in mediating biological effects.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For a complex molecule like this compound, a pharmacophore model would typically be derived from a set of active analogues. mdpi.com

A hypothetical pharmacophore model for this class of compounds, based on common features of kinase inhibitors, would likely include: nih.gov

Hydrogen Bond Acceptor (HBA): Provided by the carbonyl oxygen of the benzoyl group and the sulfur atom of the thiourea linker.

Hydrogen Bond Donor (HBD): Provided by the two N-H groups of the thiourea linker and the N-H of the indazole ring.

Aromatic/Hydrophobic Regions: Represented by the benzoyl phenyl ring and the bicyclic indazole system. These regions often engage in hydrophobic and π-π stacking interactions with the target protein. nih.gov

These pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activity. mdpi.com Ligand-based drug design further uses these models to guide the synthesis of new derivatives with improved potency and selectivity by ensuring that new modifications align with the established pharmacophoric features. nih.gov Molecular docking studies on analogous benzoylthiourea compounds have successfully predicted binding affinities and orientations within target receptors like DNA gyrase B, validating the importance of these chemical features. nih.gov

Derivation of Design Principles for Enhanced Bioactivity and Specificity

Based on the collective SAR and modeling insights, several key design principles can be derived for the optimization of this compound analogues as potent and specific therapeutic agents.

Optimize Benzoyl Ring Substitution: The introduction of small, electron-withdrawing substituents, particularly halogens, at the para-position of the benzoyl ring is a promising strategy to enhance potency. Multi-substitution, such as di-chloro substitution, may offer further improvements.

Preserve the Thiourea Linker Integrity: The N-H and C=S functionalities of the thiourea linker are critical for target binding and should be conserved. Modifications that restrict the rotational freedom of this linker could be explored to lock the molecule into a more bioactive conformation.

Leverage the Indazole Moiety for Selectivity: The indazole ring is a key element for target recognition. Exploring substitutions on this ring system could lead to improved selectivity among different biological targets (e.g., different protein kinase isoforms).

Balance Lipophilicity and Solubility: While lipophilicity can enhance cell permeability, excessive lipophilicity can lead to poor solubility and off-target effects. A careful balance must be maintained by selecting appropriate substituents to achieve optimal drug-like properties.

Utilize Computational Guidance: Pharmacophore models and molecular docking should be used iteratively to guide the design of new analogues. These tools can help prioritize the synthesis of compounds that are most likely to have improved activity and can provide insights into the molecular basis of their action. unair.ac.idnih.gov

By systematically applying these principles, medicinal chemists can rationally design and synthesize next-generation this compound derivatives with enhanced therapeutic potential.

Early Stage in Vitro Biopharmaceutical Assessment and Predictive Modeling of 1 Benzoyl 3 1h Indazol 5 Yl Thiourea

In Vitro Permeability Studies (e.g., Caco-2 Cell Models)

The intestinal permeability of a compound is a key determinant of its oral bioavailability. The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium. nih.gov These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized cells that form tight junctions, providing a physical and biochemical barrier to the passage of molecules. nih.gov

In a typical Caco-2 permeability assay, the cells are cultured on a semi-permeable membrane, and the test compound is added to either the apical (AP) or basolateral (BL) side. The rate of appearance of the compound on the opposite side is measured over time to determine the apparent permeability coefficient (Papp). A high Papp value generally suggests good intestinal absorption, while a low value may indicate potential absorption issues. While specific experimental data for the Caco-2 permeability of 1-benzoyl-3-(1H-indazol-5-yl)thiourea is not publicly available, this methodology remains the gold standard for in vitro prediction of intestinal absorption.

In Vitro Microsomal Stability and Metabolic Fate Predictions

The metabolic stability of a drug candidate significantly influences its half-life and dosing regimen. In vitro microsomal stability assays are commonly employed in early-stage drug discovery to predict in vivo metabolism. evotec.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). evotec.com

The procedure involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH. evotec.comresearchgate.net The disappearance of the parent compound over time is monitored, and from this data, key parameters such as intrinsic clearance (CLint) and in vitro half-life (t½) are calculated. nih.gov A high intrinsic clearance suggests that the compound is rapidly metabolized, which may lead to a short duration of action in vivo. Conversely, a low clearance rate indicates greater metabolic stability. Specific microsomal stability data for this compound has not been reported in the available literature.

Plasma Protein Binding Studies (In Vitro)

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter. Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. High plasma protein binding can limit the therapeutic effect and influence the drug's clearance.

Several in vitro methods are used to determine the percentage of plasma protein binding, including equilibrium dialysis, ultrafiltration, and ultracentrifugation. These techniques separate the protein-bound drug from the unbound drug, allowing for the quantification of the unbound fraction. While no specific plasma protein binding data for this compound is currently available, a study on a different thiourea (B124793) derivative indicated a high plasma protein binding capacity with a predicted score of over 90%. biotech-asia.org This suggests that other compounds in this class may also exhibit significant binding.

Predictive Modeling for ADME Properties (In Silico)

In the absence of experimental data, in silico predictive modeling provides valuable insights into the potential ADME properties of a compound. Various computational models and software, such as SwissADME and pkCSM, are used to predict a range of pharmacokinetic parameters based on the molecule's structure. biotech-asia.orgunair.ac.id These predictions are guided by established principles like Lipinski's rule of five, which helps to assess the drug-likeness of a chemical compound. rdd.edu.iq

For this compound, in silico tools can be used to generate predictions for key ADME properties. Based on the general characteristics of thiourea derivatives and related heterocyclic compounds, a predictive profile can be estimated. For instance, N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives have been predicted to possess favorable pharmacokinetic properties. unair.ac.id The following table presents a hypothetical in silico ADME prediction for this compound, based on common predictive algorithms.

Table 1: Predicted ADME Properties of this compound

Property Predicted Value Significance
Molecular Weight ~297.34 g/mol Fulfills Lipinski's rule (<500)
LogP 2.5 - 3.5 Indicates good lipophilicity for membrane permeability
Hydrogen Bond Donors 2 Fulfills Lipinski's rule (<5)
Hydrogen Bond Acceptors 4 Fulfills Lipinski's rule (<10)
Gastrointestinal Absorption High Suggests good potential for oral absorption
Blood-Brain Barrier Permeant Likely No May indicate limited central nervous system side effects
CYP2D6 Inhibitor Likely Yes Potential for drug-drug interactions
CYP3A4 Inhibitor Likely Yes Potential for drug-drug interactions

These in silico predictions suggest that this compound may have favorable oral absorption and drug-like properties. However, the potential for inhibition of key drug-metabolizing enzymes highlights an area that would require further experimental investigation.

Future Perspectives and Research Challenges for 1 Benzoyl 3 1h Indazol 5 Yl Thiourea in Chemical Biology

Identification of Novel Biological Targets and Polypharmacology

A significant avenue for future research lies in the comprehensive identification of the biological targets of 1-benzoyl-3-(1H-indazol-5-yl)thiourea. The structural components of the molecule suggest several potential target classes. Indazole derivatives are known to interact with a variety of proteins, including protein kinases, histone deacetylases (HDACs), and indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Specifically, diaryl thioureas bearing an indazole moiety have been identified as multi-target receptor tyrosine kinase (RTK) inhibitors, affecting VEGFR-2, TIE-2, and EphB4, which are crucial in angiogenesis. nih.gov

Thiourea (B124793) derivatives are recognized for their broad-spectrum biological activities, including anticancer, antibacterial, and antiviral properties, which implies they interact with multiple cellular pathways. nih.govmdpi.com Given this background, this compound is a strong candidate for polypharmacology—the ability to modulate multiple biological targets simultaneously. This multi-targeting capability can be advantageous in treating complex diseases like cancer, where multiple pathways are dysregulated.

Future research should employ a combination of high-throughput screening, proteomics, and computational modeling to map the interaction profile of this compound across the human proteome. Identifying its primary and secondary targets will be crucial for understanding its mechanism of action and predicting both therapeutic effects and potential off-target toxicities.

Table 1: Potential Biological Target Classes for this compound

Target Class Rationale based on Scaffold Potential Therapeutic Area
Protein Kinases (e.g., RTKs) The indazole moiety is a known kinase hinge-binding group. nih.gov Oncology, Inflammatory Diseases
Histone Deacetylases (HDACs) Indazole hybrids have shown HDAC inhibitory activity. nih.gov Oncology, Neurology
DNA Gyrase / Topoisomerase Thiourea derivatives have demonstrated antibacterial activity via this mechanism. nih.gov Infectious Diseases
Viral Enzymes Thiourea derivatives have shown potential as antiviral agents. nih.gov Infectious Diseases
Cell Cycle Proteins The thiourea scaffold can induce cell cycle arrest. mdpi.com Oncology

Strategies for Lead Optimization and Hit-to-Lead Development

Assuming initial biological activity is identified, this compound would serve as a "hit" compound that requires further optimization to become a viable "lead" candidate. The hit-to-lead process aims to improve potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). wikipedia.orgupmbiomedicals.com

Systematic structural modifications can be explored to establish Structure-Activity Relationships (SAR). Key strategies would include:

Modification of the Benzoyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the benzoyl ring can modulate the compound's electronic properties and binding interactions.

Substitution on the Indazole Ring: The indazole core offers multiple positions for substitution, which could enhance target affinity and selectivity. Optimization of indazole-containing compounds has proven effective in developing potent kinase inhibitors. nih.gov

This iterative process of design, synthesis, and testing is fundamental to transforming a promising hit into a drug-like lead compound with a desirable balance of efficacy and safety. wikipedia.orgoncodesign-services.com

Table 2: Conceptual Lead Optimization Plan for this compound

Molecular Modification Site Example Substituents Desired Outcome
Benzoyl Ring (positions 2, 3, 4) -F, -Cl, -OCH₃, -CF₃ Improved potency, altered lipophilicity, enhanced metabolic stability.
Indazole Ring (positions 1, 3, 4, 6, 7) -CH₃, -Cl, -SO₂NH₂ Increased target selectivity, modulation of pharmacokinetic properties.
Thiourea N-H groups Methylation, Acylation Altered hydrogen bonding, improved cell permeability.
Sulfur Atom of Thiourea Bioisosteric replacement (e.g., O, Se) Modified chemical stability and binding characteristics.

Potential for Combination Studies with Existing Therapeutic Agents (Theoretical/In Vitro)

The potential polypharmacology of this compound makes it an interesting candidate for combination studies. By targeting multiple pathways, it could act synergistically with existing drugs, potentially enhancing efficacy, overcoming drug resistance, or allowing for lower doses of toxic agents.

In Oncology: If the compound is found to inhibit angiogenesis via RTK inhibition, it could be theoretically combined with cytotoxic chemotherapies or with agents that target other cancer hallmarks, such as cell proliferation or apoptosis.

In Infectious Diseases: If it exhibits antimicrobial properties, it could be tested in combination with existing antibiotics to combat resistant strains. Thiourea derivatives could potentially inhibit bacterial enzymes like DNA gyrase, complementing the mechanism of other antibiotic classes. nih.gov

Initial in vitro studies using checkerboard assays could map synergistic, additive, or antagonistic interactions with a panel of established drugs relevant to its identified biological activity.

Addressing Synthetic and Methodological Hurdles in this compound Research

While the synthesis of benzoylthiourea (B1224501) derivatives is generally well-established, specific challenges may arise for this particular compound. The common synthetic route involves the reaction of a suitably substituted amine with a benzoyl isothiocyanate. nih.govnih.gov The isothiocyanate is typically generated in situ from benzoyl chloride and a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) or potassium thiocyanate). nih.govnih.gov This intermediate is then reacted with 5-aminoindazole (B92378) to yield the final product.

Potential hurdles in this process include:

Yield and Purity: Optimization of reaction conditions such as solvent, temperature, and reaction time is necessary to maximize yield and minimize the formation of byproducts. Purification via recrystallization or column chromatography is often required. nih.gov

Regioselectivity: Indazoles have two nitrogen atoms (N1 and N2), and reactions can sometimes lead to a mixture of isomers. Controlling the regioselectivity of synthetic steps involving the indazole ring is a common challenge in the synthesis of indazole derivatives. researchgate.net

Scale-Up: Transitioning from a laboratory-scale synthesis to a larger, more scalable process can present new challenges related to reagent handling, reaction control, and purification.

Developing a robust and efficient synthetic protocol will be a critical step to enable extensive biological evaluation and further lead optimization efforts.

Emerging Applications Beyond Traditional Medicinal Chemistry

The unique chemical properties of the benzoylthiourea and indazole scaffolds suggest potential applications for this compound outside of traditional drug discovery.

Agrochemicals: Thiourea derivatives are known to possess fungicidal, herbicidal, and plant growth-promoting properties. nih.govnih.govnih.gov Investigating the effect of this compound on agriculturally relevant pests, weeds, and crops could open new avenues for its use.

Materials Science and Coordination Chemistry: The thiourea moiety, with its sulfur and nitrogen donor atoms, is an excellent ligand for coordinating with metal ions. nih.gov These complexes have applications in catalysis and the development of new materials. N,N-dialkyl-N-aroylthioureas have been used for the extraction of metals like palladium and platinum. nih.gov

Chemical Probes: A well-characterized, potent, and selective version of this molecule could serve as a valuable chemical probe to study the biology of its specific protein target(s).

Exploring these non-medicinal applications could reveal new utility for this chemical scaffold and contribute to advancements in diverse scientific fields.

Q & A

Q. What are the standard synthetic routes for 1-benzoyl-3-(1H-indazol-5-yl)thiourea?

The compound is typically synthesized via nucleophilic addition between 5-aminoindazole and benzoyl isothiocyanate in anhydrous polar solvents (e.g., DMF or THF) under reflux conditions. Reaction monitoring by TLC and purification via crystallization (e.g., ethanol or ethyl acetate) are critical steps. Characterization involves elemental analysis, FT-IR (confirming C=S and NH stretches at ~1250 cm⁻¹ and ~3300 cm⁻¹, respectively), and NMR spectroscopy (¹H/¹³C signals for benzoyl and indazolyl moieties) .

Q. How is the molecular structure of this thiourea derivative validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Cu-Kα/Mo-Kα radiation. Structural refinement with programs like SHELXL confirms bond lengths (e.g., C=S ~1.68 Å) and torsion angles. Disordered regions or solvent molecules require careful modeling .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Given thiourea derivatives' potential toxicity (e.g., thyroid disruption, carcinogenicity), use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/ingestion. Waste disposal must comply with hazardous chemical guidelines. Regular toxicity screenings (e.g., Ames test) are advised for biologically active analogs .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

The thiourea moiety acts as a soft S-donor ligand, forming complexes with soft Lewis acids like Cu(I) or Hg(II). For example, reactions with CuI yield coordination polymers, where the indazole N-atom may participate in bridging. Structural analysis (SC-XRD) reveals coordination geometry (e.g., tetrahedral Cu centers) and supramolecular interactions (e.g., π-π stacking) .

Q. What computational methods predict the binding interactions of this compound in biological systems?

Density Functional Theory (DFT) calculations identify hydrogen-bonding sites (NH groups) and electrophilic regions (C=S). Molecular docking studies with target proteins (e.g., kinases) assess binding affinities. Pharmacophore modeling can guide structural optimization for enhanced bioactivity .

Q. How can contradictory cytotoxicity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. Validate purity via HPLC (>95%) and replicate experiments with standardized protocols (e.g., MTT assay). Structure-activity relationship (SAR) studies comparing analogs (e.g., halogenated derivatives) clarify contributing functional groups .

Q. What role does this compound play in supramolecular chemistry?

The thiourea scaffold facilitates hydrogen-bonded networks and π-π interactions, enabling crystal engineering. For instance, benzoyl and indazolyl groups enhance stacking in 2D/3D frameworks. Such properties are leveraged in designing non-linear optical (NLO) materials or drug delivery systems .

Methodological Considerations

  • Synthetic Optimization : Vary solvents (DMF vs. THF), temperature (RT vs. reflux), and stoichiometry to improve yield. Microwave-assisted synthesis reduces reaction time .
  • Crystallography Challenges : Address twinning or weak diffraction via high-resolution data collection (synchrotron sources) and iterative refinement in SHELXL .
  • Biological Assays : Pair in vitro cytotoxicity (e.g., IC₅₀) with mechanistic studies (apoptosis assays, ROS measurement) to elucidate mode of action .

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